2-(benzyloxy)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide
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Overview
Description
2-(benzyloxy)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide is a compound that has garnered interest in the field of medicinal chemistry. It is a derivative of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine, a structure known for its potential biological activities. This compound is being explored for its potential therapeutic applications, particularly in the treatment of viral infections such as hepatitis B.
Mechanism of Action
Target of Action
The primary target of the compound, also known as 2-(benzyloxy)-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}acetamide, is the protoporphyrinogen oxidase (PPO) enzyme . This enzyme plays a crucial role in the biosynthesis of chlorophyll and heme, which are essential for plant growth and development .
Mode of Action
The compound acts as a PPO inhibitor . It binds to the PPO enzyme, preventing it from catalyzing the oxidation of protoporphyrinogen IX to protoporphyrin IX, a critical step in the biosynthesis of chlorophyll and heme . This inhibition disrupts the normal physiological processes in the plant cells, leading to their death .
Biochemical Pathways
The compound affects the porphyrin biosynthesis pathway . By inhibiting the PPO enzyme, it prevents the conversion of protoporphyrinogen IX to protoporphyrin IX. This disruption leads to the accumulation of protoporphyrinogen, which upon autoxidation, produces reactive oxygen species causing lipid peroxidation and cell membrane damage .
Pharmacokinetics
It’s known that the compound is soluble in dmso , which suggests that it may have good bioavailability.
Result of Action
The compound has a good control effect on both susceptible (S) and resistant ® populations of E. indica, showing fresh-weight reductions of 94.5-94.9 and 89.5-90.4%, respectively . This indicates that the compound effectively inhibits the growth of these plants by disrupting their normal physiological processes .
Preparation Methods
The synthesis of 2-(benzyloxy)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:
Formation of the pyrazolo[1,5-a]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the benzyloxy group: This step involves the substitution of a hydrogen atom with a benzyloxy group, often using benzyl alcohol or benzyl chloride in the presence of a base.
Industrial production methods would likely involve optimization of these steps to improve yield and purity, as well as scaling up the reactions to produce larger quantities of the compound.
Chemical Reactions Analysis
2-(benzyloxy)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The benzyloxy group can be substituted with other functional groups using nucleophilic substitution reactions, often involving reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(benzyloxy)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential biological activities, including antiviral, antibacterial, and anticancer properties.
Medicine: It is being explored as a potential therapeutic agent for the treatment of viral infections, particularly hepatitis B, due to its ability to inhibit viral replication.
Industry: The compound may find applications in the development of new pharmaceuticals and as an intermediate in the synthesis of other bioactive molecules.
Comparison with Similar Compounds
Similar compounds to 2-(benzyloxy)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide include other derivatives of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine, such as:
- 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride
- 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrizine derivatives
These compounds share a similar core structure but differ in their substituents, which can lead to variations in their biological activities and potential therapeutic applications
Properties
IUPAC Name |
2-phenylmethoxy-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c20-16(12-21-11-13-4-2-1-3-5-13)18-14-7-9-19-15(10-14)6-8-17-19/h1-6,8,14H,7,9-12H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVSCYNGOPCBCJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CC1NC(=O)COCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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